Methacrolein

Description

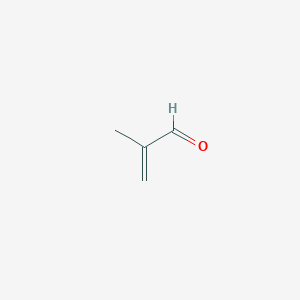

Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNJBCKSHOAVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O, Array | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25120-30-3 | |

| Record name | 2-Propenal, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0052540 | |

| Record name | Methacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacrylaldehyde appears as a colorless liquid. Less dense than water. May be toxic by ingestion, inhalation and skin absorption. Severely irritating to skin and eyes. Used to make plastics., Liquid, A colorless liquid with a characteristic odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

68.4 °C, 68 °C | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

35 °F (NFPA, 2010), 35 °F (2 °C) (OPEN CUP), -15 °C | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH WATER, ETHANOL, ETHER, Water solubility = 5.9% (59,000 mg/L) at 20 °C, Solubility in water, g/100ml at 20 °C: 6 (soluble) | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.849 @ 25 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.4 (AIR= 1), Relative vapor density (air = 1): 2.42 | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

155.0 [mmHg], 155 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 16 | |

| Record name | Methacrolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

78-85-3 | |

| Record name | METHACRYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACROLEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacrylaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methacrylaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HRB24892H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-81 °C | |

| Record name | METHACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to Methacrolein: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrolein (2-methylprop-2-enal) is an unsaturated aldehyde of significant interest in both industrial chemistry and biomedical research. As a key intermediate in the production of polymers and resins, its chemical properties are well-characterized. However, its high reactivity also makes it a molecule of concern in toxicology and drug development due to its interactions with biological systems. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and a detailed look into its effects on key cellular signaling pathways.

Chemical Structure and Identification

This compound is an α,β-unsaturated aldehyde with the chemical formula C₄H₆O.[1][2][3][4] Its structure features a carbonyl group conjugated with a carbon-carbon double bond, which is responsible for its high reactivity.

References

Methacrolein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of methacrolein, a significant α,β-unsaturated aldehyde with diverse applications and important toxicological properties. This document covers its fundamental chemical and physical characteristics, synthesis methodologies, and an exploration of its biological effects, with a focus on experimental procedures and molecular pathways.

Core Chemical and Physical Properties

This compound, systematically named 2-methylprop-2-enal, is a volatile and flammable liquid.[1][2] Its core identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 78-85-3 | [1][2][3][4] |

| Molecular Formula | C₄H₆O | [1][3][5] |

| Molecular Weight | 70.09 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [1] |

| Density | 0.847 g/cm³ at 20°C | [2] |

| Boiling Point | 68-70 °C | |

| Melting Point | -81 °C | [2] |

| Flash Point | -15 °C (closed cup) | [8] |

| Solubility | Miscible with water, ethanol, and ether | [1] |

| Vapor Pressure | 121 mmHg at 20 °C | |

| Vapor Density | 2.4 (air = 1) | [1] |

Synthesis of this compound

This compound is primarily synthesized through two main industrial routes: the oxidation of isobutylene (B52900) or its derivatives and the condensation of propionaldehyde (B47417) with formaldehyde (B43269).[9][10][11] The latter, often proceeding via a Mannich reaction, is a notable example of C-C bond formation in industrial chemistry.[10][12][13]

Synthesis via Mannich Reaction

The synthesis of this compound from propionaldehyde and formaldehyde catalyzed by a secondary amine and an organic acid is a high-yield process.[10][12]

Experimental Protocol: Synthesis of this compound via Mannich Reaction

This protocol is based on the principles described in the literature.[10][12]

Materials:

-

Propionaldehyde

-

Aqueous formaldehyde solution (e.g., 37%)

-

Secondary amine catalyst (e.g., di-n-butylamine)

-

Organic acid co-catalyst (e.g., propionic acid or acetic acid)

-

Nitrogen gas

-

Pressure vessel equipped with a stirrer and cooling system

Procedure:

-

In a pressure vessel under a nitrogen atmosphere, mix propionaldehyde, the organic acid, and the aqueous formaldehyde solution.

-

While cooling and vigorously stirring, add the secondary amine to the mixture over a period of approximately 30 minutes.

-

Heat the reaction mixture to the desired conversion temperature (typically between 70°C and 120°C) and maintain the pressure between 2 and 10 atmospheres.[12]

-

Allow the reaction to proceed for 30 to 120 minutes until completion.

-

Cool the reaction mixture, which will separate into an organic and an aqueous phase.

-

Isolate the organic phase and purify the this compound by fractional distillation.

Expected Outcome:

This process can yield this compound with a purity of over 99% and a yield of more than 96% with respect to the initial propionaldehyde.[12]

Caption: Logical Flow of this compound Synthesis via Mannich Reaction.

Synthesis via Oxidation of Isobutylene

Another significant industrial method for this compound production is the catalytic oxidation of isobutylene.[9][14][15] This process typically involves passing a mixture of isobutylene and oxygen over a mixed metal oxide catalyst at elevated temperatures.[15]

Biological Effects and Toxicology

This compound is a known irritant, particularly to the respiratory tract, eyes, and skin.[2][8][16] Its high reactivity as an α,β-unsaturated aldehyde contributes to its toxic effects.

Respiratory Tract Irritation

Studies in animal models have demonstrated that acute inhalation exposure to this compound causes sensory irritation of the upper respiratory tract, leading to a concentration-dependent decrease in respiratory rate.[16]

Experimental Protocol: Assessment of Respiratory Irritation in Mice

This protocol is a summary of the methodology described for evaluating the respiratory effects of airborne this compound exposure in mice.[16]

Materials and Equipment:

-

Male BALB/c mice

-

Whole-body plethysmographs

-

Exposure chamber

-

This compound gas generation and delivery system

-

Airflow and pressure transducers

-

Data acquisition system

Procedure:

-

Place individual mice in whole-body plethysmographs to monitor respiratory parameters.

-

Introduce a controlled concentration of this compound vapor into the exposure chamber.

-

Continuously record respiratory parameters, including respiratory rate and tidal volume, before, during, and after exposure.

-

Analyze the data to determine the concentration-dependent effects on respiratory function. The concentration that reduces the respiratory rate by 50% (RD50) is a key endpoint.

Caption: Experimental Workflow for Assessing this compound Respiratory Toxicity.

Potential Signaling Pathways in this compound Toxicity

While the specific molecular signaling pathways triggered by this compound are not extensively detailed in the current literature, its structural similarity to acrolein, a well-studied toxicant, suggests potential overlaps in their mechanisms of action. Acrolein is known to induce a variety of cellular stress responses.[17] It is plausible that this compound may activate similar pathways.

Caption: Potential Cellular Effects of this compound.

Applications in Research and Industry

The primary industrial application of this compound is in the manufacturing of polymers and synthetic resins.[2] In a research context, it is utilized in studies on atmospheric chemistry, as it is an oxidation product of isoprene, and in toxicological research to understand the effects of unsaturated aldehydes.[18] It also serves as an intermediate in the synthesis of other chemicals.

References

- 1. This compound | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 78-85-3 [chemicalbook.com]

- 6. This compound (CAS 78-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound, 90%, stabilized | Fisher Scientific [fishersci.ca]

- 8. chemicalbook.com [chemicalbook.com]

- 9. US4558154A - Oxidation of isobutylene oxide to methacrylic acid and this compound - Google Patents [patents.google.com]

- 10. Mechanism and Kinetic Study on Synthesis of this compound Catalyzed by Amine/Acid | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US4283564A - Process for preparing this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2003002492A1 - Method for producing this compound from isobutane - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of this compound on the respiratory tract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-甲基丙烯醛 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methacrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylaldehyde (also known as methacrolein) is an α,β-unsaturated aldehyde with significant industrial and biological relevance. As a key intermediate in the production of polymers and resins, its chemical reactivity is well-exploited in materials science. For researchers in the life sciences and drug development, methacrylaldehyde serves as a model electrophile due to its conjugated system, which imparts a high reactivity towards biological nucleophiles. This reactivity is central to its toxicological profile and suggests potential interactions with cellular signaling pathways, making it a compound of interest for studying cellular stress responses and the mechanisms of covalent drug action. This guide provides a comprehensive overview of the physical and chemical properties of methacrylaldehyde, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential interactions with key cellular signaling pathways.

Physical Properties

Methacrylaldehyde is a colorless, flammable liquid with a pungent odor.[1] Its key physical properties are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [1] |

| Molecular Weight | 70.09 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.847 g/cm³ at 20°C | [2] |

| Melting Point | -81 °C | [1] |

| Boiling Point | 69 °C | [1] |

| Solubility in Water | Miscible | [3] |

| Vapor Pressure | 155 mmHg at 25 °C | [3] |

| Flash Point | -15 °C | [3] |

| Refractive Index (n²⁰/D) | 1.416 | [3] |

Chemical Properties and Reactivity

The chemical behavior of methacrylaldehyde is dominated by the presence of both an aldehyde functional group and a conjugated carbon-carbon double bond. This structure makes it susceptible to a variety of chemical transformations.

Michael Addition

As an α,β-unsaturated carbonyl compound, methacrylaldehyde is a classic Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of nucleophiles, including thiols (e.g., cysteine residues in proteins, glutathione) and amines.[4] This reaction involves the addition of the nucleophile to the β-carbon of the double bond, leading to the formation of a covalent adduct.[5][6] This reactivity is fundamental to its biological activity and toxicity, as it can lead to the covalent modification of cellular macromolecules.[7]

References

- 1. US4283564A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methacrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to methacrolein (2-methylpropenal), a valuable unsaturated aldehyde and a key intermediate in the chemical and pharmaceutical industries. While the atmospheric oxidation of isoprene (B109036) represents a significant natural source of this compound, this document will focus on the more controlled and scalable methods relevant to laboratory and industrial settings. The guide details three main synthetic pathways: the industrial-scale oxidation of C4 hydrocarbons, the laboratory- and industrial-scale condensation of propionaldehyde (B47417) with formaldehyde (B43269), and the atmospheric oxidation of isoprene.

Industrial Synthesis: Selective Oxidation of C4 Hydrocarbons

The dominant industrial production of this compound is achieved through the gas-phase catalytic oxidation of isobutylene (B52900) or isobutane. This method is a cornerstone of large-scale manufacturing due to the wide availability and low cost of C4 feedstocks from petroleum refining.

Reaction Mechanism and Catalysts

The selective oxidation of isobutylene proceeds over multi-component mixed metal oxide catalysts, most commonly based on bismuth molybdate (B1676688) (Bi-Mo-O). The addition of other metal oxides such as those of iron (Fe), cobalt (Co), cesium (Cs), potassium (K), and cerium (Ce) enhances the catalyst's activity, selectivity, and stability. The generally accepted Mars-van Krevelen mechanism is operative, where lattice oxygen from the catalyst oxidizes the hydrocarbon, and the reduced catalyst is subsequently re-oxidized by gas-phase oxygen.

Quantitative Data

The following table summarizes typical reaction conditions and performance data for the selective oxidation of isobutylene to this compound.

| Catalyst System | Temperature (°C) | Pressure (atm) | Isobutylene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Mo-Bi-Fe-Co-Cs-Ce-K-Sb-O | 380 | 1 | 95.3 | 71.7 | 68.3 | [1] |

| Copper Phosphate with SO₂ | 450-650 | Not Specified | High | Not Specified | Not Specified | [2] |

| Te-Mo Mixed Oxide | 380 | Not Specified | Not Specified | High | Not Specified |

Experimental Protocols

Industrial-Scale Continuous Process:

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a multicomponent bismuth molybdate-based catalyst.

-

Feed Gas Composition: A pre-heated feed gas mixture containing isobutylene, air (as the oxygen source), and steam (to aid in heat management and prevent over-oxidation) is continuously passed through the reactor. A typical volume ratio might be water vapor:isobutylene:air = 6:6:88.

-

Reaction Conditions: The reactor is maintained at a high temperature, typically in the range of 350-450°C, and at a pressure of 1-3 atm.

-

Product Separation: The reactor effluent, containing this compound, unreacted isobutylene, methacrylic acid, COx, and other byproducts, is cooled. The this compound is then separated and purified through a series of distillation and extraction steps.

Laboratory and Industrial Synthesis: Condensation of Propionaldehyde and Formaldehyde

For laboratory-scale synthesis and as an alternative industrial route, the condensation of propionaldehyde with formaldehyde offers a high-yield pathway to this compound under milder conditions than C4 oxidation. This reaction typically proceeds via a Mannich-type mechanism.

Reaction Mechanism and Catalysts

The reaction is catalyzed by a combination of a secondary amine (e.g., diethylamine, dibutylamine, or L-proline) and an acid (e.g., acetic acid or propionic acid). The amine reacts with formaldehyde to form an electrophilic iminium ion. Propionaldehyde then acts as a nucleophile, attacking the iminium ion. The subsequent elimination of the amine regenerates the catalyst and yields this compound.

Quantitative Data

The condensation reaction is known for its high efficiency, as shown in the table below.

| Catalyst System | Temperature (°C) | Reaction Time | Propionaldehyde Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Dibutylamine Acetate | 25 | 15 min | >96 | >96 | 97.3 | [3] |

| Diethylamine/Acetic Acid | 132 | 4.5-5.5 s (continuous) | 99.9 | 98.7 | ~98.6 | [4] |

| L-proline | Not Specified | Not Specified | 97 | Not Specified | 94 |

Experimental Protocols

Laboratory-Scale Batch Synthesis:

-

Reactor Setup: A pressure vessel equipped with a stirrer is charged with propionaldehyde, an aqueous solution of formaldehyde (e.g., 30-40%), and a carboxylic acid (e.g., propionic acid) under an inert atmosphere (e.g., nitrogen).[5]

-

Catalyst Addition: A secondary amine (e.g., di-n-butylamine) is added to the mixture, often portion-wise while cooling to manage the initial exotherm.[5]

-

Reaction: The mixture is heated to the desired reaction temperature (e.g., 95-100°C) and stirred for a specified duration (e.g., 30-120 minutes). The reaction is typically conducted under a pressure of 2-4 atmospheres.[5]

-

Work-up and Purification: After cooling, the reaction mixture separates into an organic and an aqueous phase. The organic phase, containing the crude this compound, is separated. Pure this compound is then obtained by fractional distillation.[5]

Atmospheric Synthesis: Oxidation of Isoprene

The photo-oxidation of isoprene is a major atmospheric process that contributes to the formation of ozone and secondary organic aerosols. This compound is a primary product of this complex series of reactions. While not a method for controlled synthesis, understanding this pathway is crucial for atmospheric chemists and researchers studying environmental science.

Reaction Mechanism

The atmospheric oxidation of isoprene is initiated by reaction with hydroxyl radicals (OH), ozone (O₃), or nitrate (B79036) radicals (NO₃). The subsequent reactions involve the formation of peroxy radicals (RO₂) which can then react via several pathways, primarily determined by the concentration of nitric oxide (NO).

-

High-NOx Pathway: In environments with high concentrations of nitric oxide, isoprene-derived peroxy radicals react with NO to form alkoxy radicals, which then decompose to yield this compound and other products.

-

Low-NOx Pathway (HO₂ Pathway): In cleaner environments, the peroxy radicals react with the hydroperoxyl radical (HO₂) to form hydroperoxides. A smaller fraction of these reactions can also lead to the formation of this compound.

Quantitative Data

The yield of this compound from isoprene oxidation is highly dependent on the atmospheric conditions, particularly the NOx concentration.

| Pathway | This compound Yield (%) | Co-product (Methyl Vinyl Ketone) Yield (%) | Reference |

| High-NOx | 29.6 ± 4.2 | 41.4 ± 5.5 | |

| Low-NOx (HO₂) | 2.5 ± 0.9 | 3.8 ± 1.3 |

Experimental Protocols

Atmospheric Simulation Chamber Experiment:

-

Chamber Setup: Experiments are conducted in large, controlled environmental chambers (e.g., Teflon bags) under specific temperature, humidity, and light conditions.

-

Reactant Introduction: Known concentrations of isoprene, an oxidant precursor (e.g., H₂O₂ for OH radicals, or O₃), and a NOx source (for high-NOx experiments) are introduced into the chamber.

-

Initiation: Photolysis lamps are used to initiate the oxidation process by generating the primary oxidant (e.g., OH from H₂O₂ photolysis).

-

Product Analysis: The concentrations of reactants and products, including this compound, are monitored in real-time using advanced analytical techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. researchgate.net [researchgate.net]

- 2. US3301906A - Oxidation of isobutylene to this compound - Google Patents [patents.google.com]

- 3. Mechanism and Kinetic Study on Synthesis of this compound Catalyzed by Amine/Acid [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US4283564A - Process for preparing this compound - Google Patents [patents.google.com]

The Atmospheric Reactivity of Methacrolein: A Technical Guide to Radical-Initiated Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacrolein (CH₂=C(CH₃)CHO), a significant atmospheric volatile organic compound (VOC), is primarily emitted from the oxidation of isoprene (B109036), the most abundant non-methane hydrocarbon released into the atmosphere.[1][2][3] Its subsequent reactions with atmospheric radicals, such as the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and chlorine atom (Cl), play a crucial role in atmospheric chemistry, influencing the formation of ozone and secondary organic aerosols (SOAs).[3][4] This technical guide provides an in-depth analysis of the reactivity of this compound with these key atmospheric radicals, presenting quantitative kinetic data, detailed experimental methodologies, and elucidated reaction pathways.

Reactivity with Atmospheric Radicals

The atmospheric lifetime of this compound is predominantly governed by its reactions with photochemically generated radicals. The hydroxyl radical (OH) is the primary oxidant during the daytime, while the nitrate radical (NO₃) can be a significant sink at night. In coastal and marine boundary layers, or in regions with elevated chlorine sources, reactions with chlorine atoms (Cl) can also be an important loss process for this compound.[4]

Reaction with Hydroxyl Radical (OH)

The gas-phase reaction of this compound with the OH radical is a major atmospheric removal process.[1] This reaction proceeds via two main pathways: OH addition to the C=C double bond and H-atom abstraction from the aldehydic group.[5][6] The addition of OH to the terminal carbon of the double bond is the dominant pathway, leading to the formation of a stabilized radical intermediate.[2][7]

Reaction with Nitrate Radical (NO₃)

During nighttime, in the absence of photolysis, the nitrate radical (NO₃) becomes a significant oxidant for unsaturated organic compounds like this compound. The reaction is believed to proceed primarily through the addition of NO₃ to the double bond, though H-atom abstraction may also occur.[8] This reaction can lead to the formation of organic nitrates and other oxidation products.[9]

Reaction with Chlorine Atom (Cl)

In environments with significant chlorine atom concentrations, such as the marine boundary layer or areas impacted by industrial emissions, the reaction with Cl can be a competitive sink for this compound.[4] Similar to the OH radical, the reaction with Cl atoms can proceed via addition to the C=C double bond or by H-atom abstraction.[4][10][11] The addition pathway is generally considered to be the major channel.[10][11]

Quantitative Kinetic Data

The rate constants for the reactions of this compound with OH, NO₃, and Cl radicals have been determined in numerous laboratory studies under various conditions of temperature and pressure. A summary of these experimentally and theoretically determined rate constants is presented below.

Table 1: Rate Constants for the Gas-Phase Reactions of this compound with Atmospheric Radicals at 298 K

| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions | Reference(s) |

| OH | (2.63 ± 0.96) x 10⁻¹¹ | 298 ± 2 K, 1 atm | [12] |

| OH | 3.35 x 10⁻¹¹ | 298 K | [1][5] |

| OH | (9.4 ± 0.7) x 10⁹ M⁻¹ s⁻¹ (aqueous) | 298 K | [13] |

| NO₃ | (3.7 ± 1.0) x 10⁻¹⁵ | 296 ± 2 K, 760 Torr | [9] |

| NO₃ | (4.48 ± 1.23) x 10⁻¹⁵ | 298 ± 2 K, 1 atm | [12] |

| NO₃ | (4.0 ± 1.0) x 10⁷ M⁻¹ s⁻¹ (aqueous) | 298 K | [13] |

| Cl | (2.35 ± 0.90) x 10⁻¹⁰ | 298 ± 2 K, 1 atm | [12] |

| Cl | (2.3 ± 0.0) x 10⁻¹⁰ | 297 K, 1 atm | [10][11] |

| Cl | (2.05 ± 0.3) x 10⁻¹⁰ to (2.13 ± 0.34) x 10⁻¹⁰ | 297 K, 1-950 Torr | [14][15] |

Experimental Protocols

The determination of rate constants and identification of reaction products for gas-phase reactions of atmospheric relevance often employ a variety of experimental techniques. The most common methods cited in the literature for studying this compound reactivity include relative rate methods and absolute rate methods, often conducted in environmental smog chambers or flow tube reactors.

Relative Rate Method

In the relative rate method, the decay of the target compound (this compound) is monitored relative to a reference compound for which the rate constant of its reaction with the radical of interest is well-known. The concentrations of both the target and reference compounds are measured over time in the presence of the radical. By plotting the natural logarithm of the initial to final concentration ratio of this compound against that of the reference compound, the rate constant for the reaction of this compound can be determined from the slope of the resulting straight line. This method is advantageous as it does not require the determination of the absolute concentration of the radical species.

Absolute Rate Methods

Absolute rate methods involve the direct measurement of the radical concentration over time in the presence of an excess of the reactant (this compound). Techniques such as discharge-flow systems coupled with detection methods like laser-induced fluorescence (LIF) or mass spectrometry are often used. The radical is generated in a flow tube, and its concentration is monitored at different points along the tube as it reacts with a known concentration of this compound. From the pseudo-first-order decay of the radical, the bimolecular rate constant can be derived.

Product Identification

The identification and quantification of reaction products are typically performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).[16] These analyses are often conducted in large-scale environmental simulation chambers (smog chambers) where atmospheric conditions can be closely mimicked.

Reaction Pathways and Mechanisms

The atmospheric degradation of this compound initiated by radical attack leads to a complex series of subsequent reactions, ultimately forming a variety of secondary products, including other aldehydes, ketones, organic nitrates, and secondary organic aerosols.

OH Radical Initiated Oxidation Pathway

The reaction of this compound with the OH radical primarily proceeds via addition to the C=C double bond, forming two possible hydroxyalkyl radicals. The dominant pathway involves the addition to the terminal carbon, which is more stable. This is followed by the addition of molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo various reactions, including reaction with NO to form an alkoxy radical, which can then decompose or isomerize to yield products such as hydroxyacetone (B41140) and methylglyoxal.[2][7][17]

Cl Atom Initiated Oxidation Pathway

The reaction of this compound with the chlorine atom also proceeds via addition to the double bond and hydrogen abstraction. The addition of Cl to the terminal carbon is a major pathway, forming a chloroalkyl radical.[4] This radical then reacts with O₂ to form a peroxy radical, which can undergo further reactions in the atmosphere, leading to products such as chloroacetone (B47974) and methacryloyl chloride.[14][15]

NO₃ Radical Initiated Oxidation Pathway

The nighttime reaction of this compound with the NO₃ radical is initiated by the addition of NO₃ to the C=C double bond. This forms a nitrooxyalkyl radical, which rapidly adds O₂ to form a nitrooxyalkyl peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of various nitrogen-containing organic compounds.

Conclusion

The atmospheric oxidation of this compound is a complex process initiated by reactions with OH radicals, NO₃ radicals, and Cl atoms. The kinetics and mechanisms of these reactions have been the subject of extensive research, providing valuable data for atmospheric models. The addition of the radical to the C=C double bond is a major reaction pathway for all three radicals, leading to the formation of peroxy radicals that drive the subsequent chemistry. Understanding the reactivity of this compound is essential for accurately predicting its atmospheric lifetime and its impact on air quality and climate. Further research into the detailed product distribution and the formation of secondary organic aerosols from these reactions will continue to refine our understanding of atmospheric chemistry.

References

- 1. scielo.br [scielo.br]

- 2. Reaction of this compound with the hydroxyl radical in air: incorporation of secondary O2 addition into the MACR + OH master equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Study Reveals Mechanism of Cl-initiated Oxidation of this compound under NOx-free Conditions----Chinese Academy of Sciences [english.cas.cn]

- 5. scielo.br [scielo.br]

- 6. Atmospheric fate of this compound. 2. Formation of lactone and implications for organic aerosol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A kinetic study of the reactions of NO3 with methyl vinyl ketone, this compound, acrolein, methyl acrylate and methyl methacrylate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Atmospheric reaction of Cl + this compound: a theoretical study on the mechanism, and pressure- and temperature-dependent rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Atmospheric aqueous phase radical chemistry of the isoprene oxidation products this compound, methyl vinyl ketone, methacrylic acid and acrylic acid – kinetics and product studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetics and mechanism of the reaction of this compound with chlorine atoms in 1-950 Torr of N2 or N2/O2 diluent at 297 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Toxicological Profile of Methacrolein Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacrolein, a reactive α,β-unsaturated aldehyde, is a significant environmental and industrial chemical intermediate. Exposure to this compound is primarily through inhalation and dermal contact, posing various health risks. This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its effects on various organ systems, mechanisms of toxicity, and relevant experimental protocols. Quantitative toxicity data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound (2-methyl-2-propenal) is a colorless, flammable liquid with a pungent odor.[1][2] It is used in the manufacturing of polymers and synthetic resins.[2] Human exposure can occur in occupational settings and through environmental sources, including vehicle exhaust and smoke from burning organic materials.[1][2] Its high reactivity, attributed to the presence of both an aldehyde group and a carbon-carbon double bond, underlies its toxicological properties.[3] this compound exerts its toxicity primarily through irritation of the respiratory tract, skin, and eyes.[1] The core mechanisms of toxicity involve the formation of adducts with cellular macromolecules and the induction of oxidative stress.[3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C4H6O | [4] |

| Molar Mass | 70.09 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 68.4 °C | [1] |

| Melting Point | -81 °C | [1] |

| Vapor Pressure | 155 mmHg at 20 °C | [4] |

| Solubility | Miscible with water, ethanol, and ether | [1] |

Toxicokinetics

This compound can be absorbed into the body through inhalation, dermal contact, and ingestion.[1] As a reactive aldehyde, it is likely to react at the portal of entry. Systemically absorbed this compound is expected to be metabolized primarily by aldehyde dehydrogenases to methacrylic acid.

Mechanisms of Toxicity

The toxicity of this compound is driven by its electrophilic nature, leading to two primary interconnected mechanisms: covalent adduct formation and induction of oxidative stress.

Covalent Adduct Formation

This compound readily reacts with nucleophilic groups in biological macromolecules, such as proteins and DNA, forming stable covalent adducts. The primary targets in proteins are the sulfhydryl group of cysteine and the amino groups of lysine (B10760008) and histidine residues.[5] In DNA, this compound primarily forms adducts with deoxyguanosine.[6] The formation of these adducts can lead to:

-

Enzyme Inhibition: Adduction to active site residues can inactivate enzymes, disrupting cellular metabolism and signaling.

-

Protein Cross-linking: this compound can induce both intra- and intermolecular protein cross-links, leading to protein aggregation and loss of function.

-

DNA Damage: DNA adducts can lead to mutations and genomic instability, contributing to genotoxicity.

Oxidative Stress and NRF2 Pathway Activation

This compound is a potent inducer of oxidative stress. This occurs through direct generation of reactive oxygen species (ROS) and depletion of cellular antioxidants, particularly glutathione (B108866) (GSH). The electrophilic nature of this compound facilitates its reaction with the nucleophilic thiol group of GSH.

In response to oxidative stress, cells activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. Electrophiles like this compound can modify cysteine residues on KEAP1, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

TRPA1 Channel Activation

This compound is a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[7] The activation of TRPA1 by electrophiles like this compound is thought to occur through covalent modification of cysteine residues in the N-terminal domain of the channel. This leads to an influx of calcium ions, resulting in neuronal excitation and the sensation of irritation and pain. TRPA1 activation is a key mechanism underlying the sensory irritant effects of this compound in the respiratory tract and on the skin and eyes.

Toxicological Effects on Organ Systems

Respiratory System

The respiratory tract is a primary target for this compound toxicity upon inhalation.

-

Sensory Irritation: this compound is a potent sensory irritant, causing a concentration-dependent decrease in respiratory rate.[8]

-

Inflammation and Damage: Higher concentrations can lead to epithelial inflammation, atrophy, and metaplasia in the nasal passages and larynx.[8]

Quantitative Inhalation Toxicity Data

| Species | Exposure Duration | Endpoint | Value | Reference |

| Rat | 4 hours | LC50 | 0.5 - 0.6 mg/L | [9] |

| Rat | 4 hours | LCLo | 125 ppm | [1] |

Dermal and Ocular Toxicity

Direct contact with this compound can cause severe irritation and burns to the skin and eyes.[1]

Quantitative Dermal Toxicity Data

| Species | Exposure | Endpoint | Value | Reference |

| Rabbit | 24 hours | LD50 | 0.43 g/kg | [9] |

Genotoxicity and Carcinogenicity

This compound is suspected of causing genetic defects.[10] Its ability to form DNA adducts is the basis for its genotoxic potential. Currently, there is no available data to classify this compound's carcinogenicity.[10]

Cardiovascular System

While specific data for this compound is limited, studies on the structurally similar compound acrolein suggest potential cardiovascular toxicity. Acrolein exposure is associated with an increased risk of cardiovascular disease, platelet activation, and suppression of circulating angiogenic cells.[11]

Nervous System

Information on the neurotoxicity of this compound is scarce. However, acrolein has been shown to be toxic to neural tissues and is implicated in the pathology of neurodegenerative diseases and spinal cord injury.[12]

Reproductive and Developmental Toxicity

There is currently no data available on the reproductive and developmental toxicity of this compound.[10][13]

Immunotoxicity

Data on the immunotoxicity of this compound is not currently available.

Experimental Protocols

The following sections outline the general principles of standardized protocols for assessing the toxicity of chemicals like this compound.

Acute Inhalation Toxicity (OECD 403)

This guideline is used to assess the health hazards of short-term inhalation exposure.[14][15]

-

Principle: Animals are exposed to the test substance for a defined period (typically 4 hours) at various concentrations.

-

Animals: Typically, young adult rats are used.

-

Procedure:

-

Animals are placed in inhalation chambers with a controlled atmosphere containing the test substance.

-

Exposure is usually for a single 4-hour period.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-exposure.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration), but other endpoints such as clinical signs and pathological changes are also recorded.[16]

Acute Dermal Toxicity (OECD 402)

This guideline assesses the toxic effects of a single dermal exposure.[17][18]

-

Principle: The test substance is applied to the skin of animals in a single dose.

-

Animals: Adult rats are commonly used.[19]

-

Procedure:

-

The fur is removed from the dorsal area of the animal.

-

The test substance is applied uniformly over a defined area (at least 10% of the body surface).

-

The application site is covered with a porous gauze dressing for 24 hours.[17]

-

Animals are observed for mortality and clinical signs of toxicity for 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed at the end of the study.[18]

-

-

Endpoint: The LD50 (median lethal dose) is determined.

Prenatal Developmental Toxicity (OECD 414)

This study provides information on the effects of exposure on the pregnant female and the developing embryo and fetus.[20][21]

-

Principle: The test substance is administered to pregnant female animals during the period of organogenesis.

-

Animals: Rats or rabbits are typically used.

-

Procedure:

-

Mated female animals are treated with the test substance daily from implantation to one day prior to the expected day of delivery.[22]

-

Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Shortly before the expected delivery, females are euthanized, and the uterine contents are examined.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Endpoints: Maternal toxicity, embryo-fetal survival, fetal weight, and the incidence of malformations and developmental variations.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in a 96-well plate and exposed to various concentrations of this compound.

-

After the incubation period, MTT solution is added to each well.

-

The plate is incubated to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader.

-

-

Endpoint: The IC50 (half-maximal inhibitory concentration) is calculated to determine the concentration of this compound that reduces cell viability by 50%.

Conclusion

This compound is a reactive aldehyde with significant toxic potential, primarily targeting the respiratory system, skin, and eyes. Its toxicity is mediated through covalent adduct formation with essential biomolecules and the induction of oxidative stress, which in turn activates the NRF2 and TRPA1 signaling pathways. While acute toxicity data are available, there is a notable lack of information regarding its chronic effects, particularly on the cardiovascular, nervous, reproductive, and immune systems. Further research is warranted to fully characterize the long-term health risks associated with this compound exposure and to establish safe exposure limits. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into the toxicology of this compound and related compounds.

References

- 1. This compound | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. tceq.texas.gov [tceq.texas.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Acrolein Exposure Is Associated With Increased Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acrolein-mediated injury in nervous system trauma and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 16. researchgate.net [researchgate.net]

- 17. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Solubility of Methacrolein in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methacrolein in aqueous and organic media. The information is curated to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of a key industrial synthesis pathway.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common solvents. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 6 | [1][2][3] |

Note: Some sources report the solubility as 60 g/L, which is equivalent to 6 g/100 mL.

Solubility in Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Miscible |

| Ether | Miscible |

| Benzene | Soluble (Slightly) |

| Chloroform | Soluble |

| Methanol | Soluble |

Experimental Protocols for Solubility Determination

Representative Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)

Objective: To determine the water solubility of this compound at a given temperature.

Principle: A surplus of this compound is agitated in a sealed vessel with water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC).

Materials and Apparatus:

-

This compound (of known purity)

-

Distilled or deionized water

-

Constant temperature water bath or shaker

-

Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE-lined septa)

-

Centrifuge (optional, if phase separation is not clear)

-

Syringes and filters (if necessary for sampling)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of this compound and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and water to be used in the final test.

-

Preparation of Test Vessels:

-

Add an excess amount of this compound to several glass flasks. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of water to each flask.

-

Seal the flasks tightly to prevent the loss of the volatile this compound.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined during the preliminary test.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of the aqueous and non-aqueous phases.

-

If a clear separation is not achieved, the samples can be centrifuged at the test temperature.

-

-

Sampling:

-

Carefully withdraw an aliquot of the aqueous phase using a syringe. Avoid disturbing the undissolved this compound.

-

If necessary, filter the sample to remove any suspended micro-droplets.

-

-

Analysis:

-

Determine the concentration of this compound in the aqueous sample using a calibrated gas chromatograph.

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) and use these to generate a calibration curve.

-

The concentration of this compound in the test sample is determined by comparing its GC response to the calibration curve.

-

-

Data Interpretation: The average concentration from the samples taken at different equilibration times (once a plateau is reached) is reported as the water solubility of this compound at the specified temperature.

Industrial Synthesis of this compound

This compound is a significant industrial chemical, primarily produced through the catalytic oxidation of isobutylene (B52900). The process typically occurs in two stages. The following diagram illustrates this key manufacturing workflow.

Caption: Workflow for the two-step oxidation of isobutylene to produce this compound and subsequently methacrylic acid.

References

Thermochemical Properties of Methacrolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for methacrolein (2-methylprop-2-enal). The information is compiled from established chemical databases and scientific literature to support research and development activities. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the relationships between key thermochemical properties.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of this compound. Data has been aggregated from various sources to provide a comparative overview.

| Thermochemical Property | Value | Units | Phase | Notes and References |

| Enthalpy of Formation (ΔfH°) | -138.6 ± 2.0 | kJ/mol | Liquid | Determined by combustion calorimetry. |

| -70.8 | kJ/mol | Gas | [1] | |

| Enthalpy of Combustion (ΔcH°) | -2293.0 ± 1.9 | kJ/mol | Liquid | Determined by combustion calorimetry. |

| Enthalpy of Vaporization (ΔvapH°) | 32.2 | kJ/mol | Liquid | [2] |

| Enthalpy of Fusion (ΔfusH°) | 9.2 | kJ/mol | Solid | |

| Ideal Gas Heat Capacity (Cp,gas) | 99.74 | J/mol·K | Gas | At 400 K. |

| 106.03 | J/mol·K | Gas | At 500 K. | |

| 112.04 | J/mol·K | Gas | At 600 K. | |

| Specific Heat Capacity | 1.72 | J/g·K | Liquid | At 25 °C. |

| Boiling Point | 68-70 °C (341.15-343.15 K) | °C (K) | - | |

| Melting Point | -81 °C (192.15 K) | °C (K) | - |

Experimental Protocols

The determination of thermochemical data, such as the enthalpy of combustion and formation, relies on precise calorimetric methods. A general protocol for determining the enthalpy of combustion of a liquid organic compound like this compound using a static-bomb calorimeter is described below.

Determination of the Enthalpy of Combustion via Static-Bomb Calorimetry

Objective: To measure the heat released during the complete combustion of a known mass of this compound at constant volume.

Apparatus:

-

Isoperibol static-bomb calorimeter

-

Stainless steel combustion bomb (typically with an internal volume of ~300 cm³)

-

Calorimeter jacket with a controlled-temperature water bath

-

High-precision thermometer or temperature sensor

-

Ignition system

-

Crucible (e.g., platinum)

-

Balance (accurate to ±0.01 mg)

-

Oxygen cylinder with a pressure regulator

Procedure:

-

Sample Preparation: A precisely weighed sample of liquid this compound (typically 0.5-1.0 g) is placed in the crucible. For volatile liquids, this is often done using a sealed ampoule of known mass and heat of combustion.

-

Bomb Assembly: The crucible is placed in the bomb. A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample. A small amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The calorimeter is then assembled with the temperature sensor and stirrer.

-

Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium, with the temperature of the calorimeter and its contents being recorded at regular intervals.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at short intervals as it rises due to the heat released by the combustion reaction.

-

Post-Reaction Analysis: After the temperature has peaked and begins to cool, the bomb is removed, and the pressure is released. The interior of the bomb is inspected for any signs of incomplete combustion. The residual nitric acid and any other side products are quantified to make necessary corrections.

-

Calculation: The heat absorbed by the calorimeter system (q) is calculated using the equation q = CΔT, where C is the heat capacity of the calorimeter and ΔT is the corrected temperature change. The heat capacity of the calorimeter is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. The standard enthalpy of combustion (ΔcH°) is then calculated from the heat released by the combustion of the this compound sample, with corrections applied for the ignition energy and the formation of side products.

Relationships Between Thermochemical Properties